4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
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Overview
Description
4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a synthetic organic compound that incorporates a dichlorophenoxy group, an aziridine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Synthesis of Aziridine Intermediate: The aziridine ring is introduced by reacting the 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride.
Formation of the Final Compound: The final step involves the condensation of the aziridine intermediate with 1-methylpyrazole under reflux in dry ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound has potential antitumor properties and can be used in the development of new anticancer drugs.
Biological Studies: It can be used to study the effects of aziridine and pyrazole derivatives on biological systems.
Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves its interaction with cellular targets. The aziridine ring is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes . The dichlorophenoxy group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A herbicide with similar structural features.
Aziridine Derivatives: Compounds containing the aziridine ring, known for their reactivity and biological activity.
Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their wide range of biological activities.
Uniqueness
4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is unique due to the combination of its structural features, which confer both reactivity and potential biological activity. The presence of the dichlorophenoxy group, aziridine ring, and pyrazole moiety in a single molecule makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[2-[(2,4-dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-18-6-10(5-17-18)7-19-8-12(19)9-20-14-3-2-11(15)4-13(14)16/h2-6,12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYWMQSMWVALO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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